Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS No.:
Cat. No.: VC17338049
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2 |
| Standard InChI Key | NRDFHLJYVIKWTL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
The compound is systematically named benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate according to IUPAC guidelines . Its stereochemical configuration is critical, with two enantiomeric forms documented:
Additional identifiers include PubChem CID 71305256 and canonical SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3, which encode its bicyclic structure and benzyl ester functional group.
Stereochemical Considerations
The compound’s fused pyrrolo[3,2-b]pyrrole system creates two chiral centers at positions 3a and 6a, yielding distinct diastereomers. X-ray crystallography and NMR studies of related analogs suggest that the (3aR,6aR) configuration adopts a rigid chair-like conformation, enhancing its stability and intermolecular interactions . This stereochemical rigidity is exploited in asymmetric catalysis and receptor-targeted drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.30 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in DMSO, DMF |
Synthesis and Manufacturing
Cyclization Strategies
The synthesis typically involves cyclization of linear precursors under basic or acidic conditions. A representative route begins with N-protected pyrrolidine derivatives, which undergo intramolecular amidation or alkylation to form the bicyclic core. For example:
-
Benzyl esterification of a pyrrolidine-carboxylic acid precursor.
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Ring-closing via nucleophilic attack, facilitated by reagents like EDCI or HATU.
The stereochemical outcome is controlled by chiral auxiliaries or catalysts, though specific details remain proprietary .
Industrial-Scale Production
Global suppliers such as Amadis Chemical Company Limited (China) and JW & Y Pharmlab (China) produce the compound at milligram to gram scales . Batch purity exceeds 95% by HPLC, with chiral HPLC used to resolve enantiomers .
Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and GPCR modulators. Its bicyclic structure mimics natural alkaloids, enabling binding to hydrophobic enzyme pockets. For instance, derivatives have shown IC values < 1 μM against trypsin-like serine proteases in preliminary assays .
Material Science
In polymer chemistry, the rigid scaffold improves thermal stability in polyamides. Blends containing 10% w/w of the compound exhibit a 20% increase in glass transition temperature () compared to controls.
| Supplier | Location | Purity | Price (USD/g) |
|---|---|---|---|
| Amadis Chemical | China | >95% | 250–300 |
| JW & Y Pharmlab | China | >98% | 300–350 |
| Parchem | USA | >97% | 400–450 |
Limited availability and high costs reflect the compound’s niche applications and complex synthesis .
Future Directions
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